
Acetylsimvastatin
Übersicht
Beschreibung
Statins, including lovastatin and simvastatin, are key in cholesterol management and have been extensively studied for their synthesis, molecular structure, and properties. These compounds are primarily used for lowering cholesterol levels by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis.
Synthesis Analysis
The synthesis of lovastatin involves complex polyketide synthetic cycles facilitated by enzymes like lovastatin nonaketide synthase (LovB) with the aid of trans-acting enoyl reductase (LovC). This process includes multiple steps, demonstrating the intricate nature of statin biosynthesis (Wang et al., 2021).
Molecular Structure Analysis
The molecular architecture of the enzymes involved in lovastatin production, such as the LovB–LovC complex, is critical for understanding statin synthesis. Cryo-EM structures reveal the complex's domain organization and catalytic chamber, providing insights into the structural basis for lovastatin biosynthesis (Wang et al., 2021).
Chemical Reactions and Properties
Lovastatin synthesis involves key chemical reactions, including a proposed Diels-Alder cyclization, which is crucial for forming the compound's bicyclic core. This reaction is indicative of the complex chemical processes involved in statin biosynthesis (Witter & Vederas, 1996).
Physical Properties Analysis
Statins like lovastatin exhibit specific physical properties related to their solubility and dissolution behavior, significantly impacting their bioavailability and therapeutic efficacy. Studies on solid dispersions with acetylsalicylic acid, for example, have explored methods to improve lovastatin's dissolution rate, highlighting the importance of understanding and optimizing the physical properties of statins for clinical use (Górniak et al., 2016).
Chemical Properties Analysis
The chemical properties of statins, including their inhibitory effect on HMG-CoA reductase, are central to their action mechanism. The interaction of statins with the enzyme's active site demonstrates the chemical basis for their therapeutic effects, including cholesterol reduction and potential implications for treating cardiovascular diseases (Lin et al., 2008).
Wissenschaftliche Forschungsanwendungen
Squalene Synthase Inhibition and Cholesterol Management
- Lapaquistat Acetate as a Squalene Synthase Inhibitor : Research on Lapaquistat Acetate, a squalene synthase inhibitor, highlights its effectiveness in lowering low-density lipoprotein cholesterol, a key marker for cardiovascular risk. Although the development of this drug was halted due to potential hepatic safety issues, the study provides valuable insights into the challenges and potential of lipid-altering drug development (Stein et al., 2011).
Statins and Mental Health
- N-acetylcysteine in Psychiatry : N-acetylcysteine (NAC) has been studied for its potential in treating psychiatric disorders. Although it's not directly linked to Acetylsimvastatin, the research on NAC provides an example of how acetylated compounds can play a role in psychiatric treatment, modulating various pathways such as glutamatergic, neurotropic, and inflammatory (Dean et al., 2011).
Statins and Microbial Effects
- Statins and Oral Microorganisms : A study reviewed the antimicrobial effects of statins on various oral microorganisms. It was found that statins exhibit antimicrobial effects against a range of oral pathogens, including bacteria, viruses, and fungi. This points to a broader application of statins beyond their traditional role in cholesterol management (Ting et al., 2016).
Eigenschaften
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWRJDVJRNCPE-BIKFJBPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163099 | |
| Record name | Acetyl simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl simvastatin | |
CAS RN |
145576-25-6 | |
| Record name | Acetyl simvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl simvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetyl simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL SIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



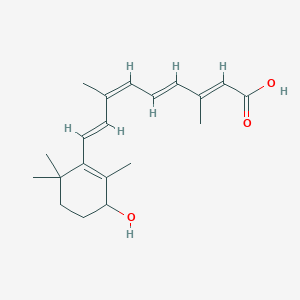
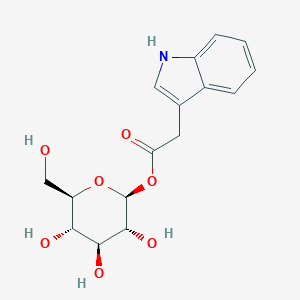
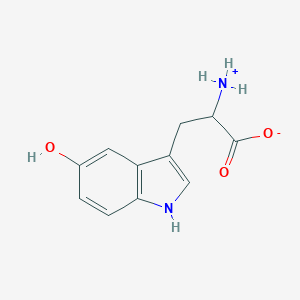
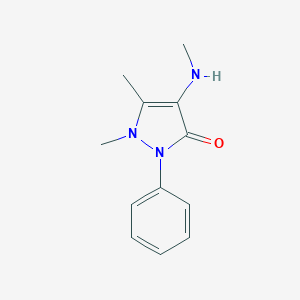
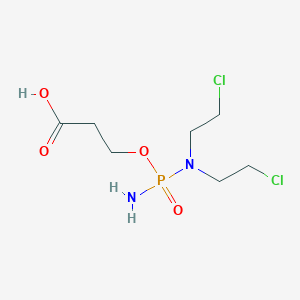


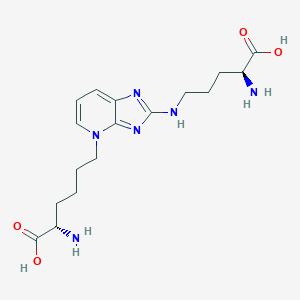
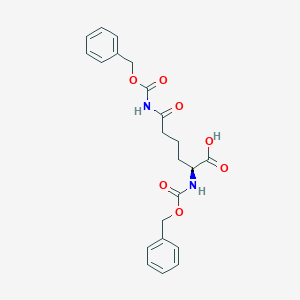
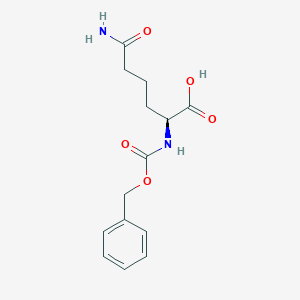
![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)


![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)